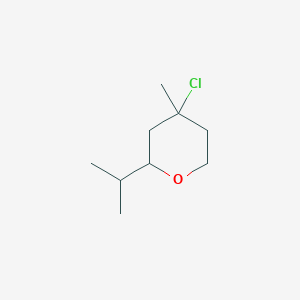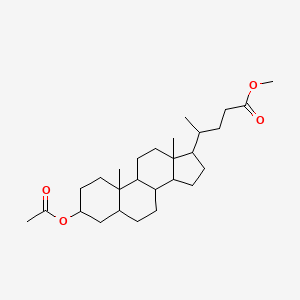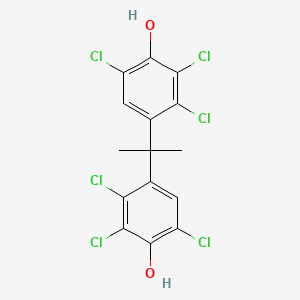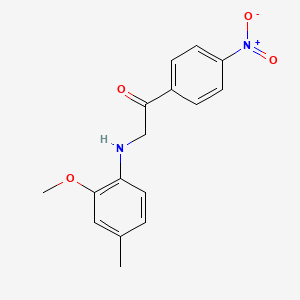
2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a complex structure with both methoxy and nitro functional groups, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One possible route could be:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Introduction of the methoxy group.
Amination: Introduction of the anilino group.
Ketone Formation: Formation of the ethanone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Possible pharmaceutical applications due to its unique structure.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body. The presence of methoxy, nitro, and anilino groups could influence its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyanilino)-1-(4-nitrophenyl)ethan-1-one
- 2-(4-Methylanilino)-1-(4-nitrophenyl)ethan-1-one
- 2-(2-Methoxy-4-methylanilino)-1-phenylethan-1-one
Uniqueness
The unique combination of methoxy, methyl, and nitro groups in 2-(2-Methoxy-4-methylanilino)-1-(4-nitrophenyl)ethan-1-one can impart distinct chemical properties, making it valuable for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
54583-50-5 |
|---|---|
Molecular Formula |
C16H16N2O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H16N2O4/c1-11-3-8-14(16(9-11)22-2)17-10-15(19)12-4-6-13(7-5-12)18(20)21/h3-9,17H,10H2,1-2H3 |
InChI Key |
AEFYQKASLSBJEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[ethyl(dimethyl)silyl]propanoate](/img/structure/B14635503.png)
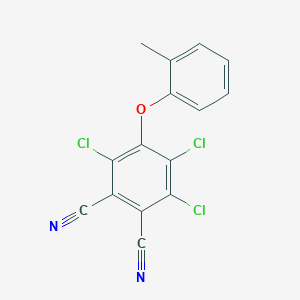
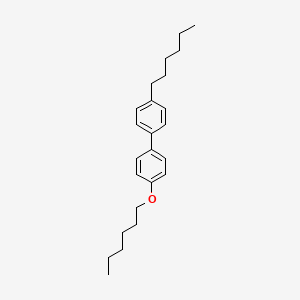
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
![3,7-Diazabicyclo[3.3.1]nonane, 3,7-diphenyl-](/img/structure/B14635531.png)
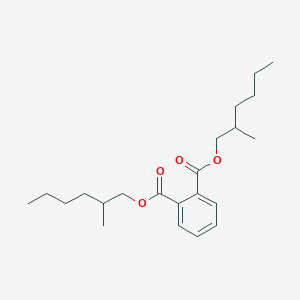
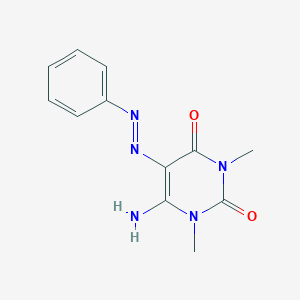
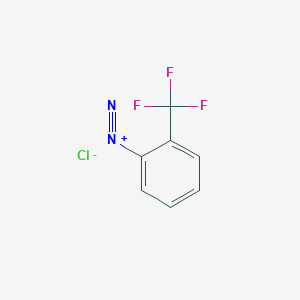
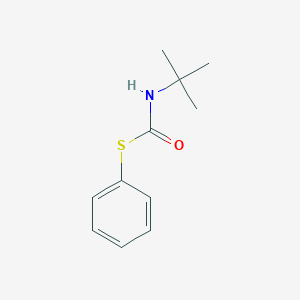
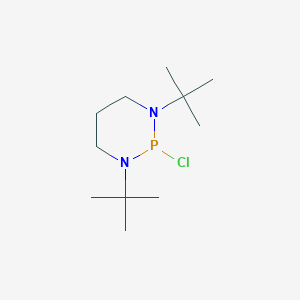
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
